Hpk1-IN-41

Immuno-Oncology Kinase Inhibition Potency

HPK1-IN-41 (Z389) is an ultra-potent HPK1 inhibitor with a 0.21 nM IC50, ideal as a positive control for HTS and mechanistic studies. Its fused-ring scaffold enables orthogonal validation alongside standard chemotypes. Request a quote for ≥98% purity, powder at -20°C.

Molecular Formula C28H33N5O2
Molecular Weight 471.6 g/mol
Cat. No. B12375032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-41
Molecular FormulaC28H33N5O2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7
InChIInChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1
InChIKeyXZWXPIVFXBEBHR-LUFKIMSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-41 (CAS 2828455-23-6) | Ultra-Potent HPK1 Inhibitor for Immuno-Oncology Research [Procurement Guide]


HPK1-IN-41 (also designated compound Z389) is a small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1), a negative feedback regulator of T-cell receptor (TCR) signaling and a key target for cancer immunotherapy . The compound is characterized by its exceptional biochemical potency, with a reported IC50 value of 0.21 nM in enzymatic assays [1]. Its chemical structure is defined by the molecular formula C28H33N5O2 and a molecular weight of 471.59 g/mol [2]. As a research tool compound, HPK1-IN-41 is utilized in preclinical studies to investigate the therapeutic potential of HPK1 inhibition in enhancing anti-tumor immunity and overcoming T-cell exhaustion .

Why HPK1-IN-41 Cannot Be Substituted by Generic HPK1 Inhibitors: Selectivity and Potency Considerations for Procurement


HPK1-IN-41 occupies a unique position in the HPK1 inhibitor landscape due to its exceptional biochemical potency and specific structural characteristics. While many HPK1 inhibitors are under development, they exhibit a wide range of potencies and selectivity profiles. Substituting HPK1-IN-41 with another HPK1 inhibitor without careful consideration can compromise experimental outcomes. For instance, compounds like HPK1-IN-32 (IC50 = 65 nM) are significantly less potent [1], while others like HPK1-IN-62 (IC50 = 1.22 nM) have been optimized for different properties like oral bioavailability and GLK/LCK selectivity . The choice of inhibitor must be driven by the specific experimental context. The following section provides a quantitative, comparator-driven evidence guide to support informed procurement and experimental design decisions for HPK1-IN-41.

HPK1-IN-41 vs. Comparator Analysis: Quantitative Evidence for Differentiated Selection in Immuno-Oncology Research


Unparalleled Biochemical Potency: HPK1-IN-41 (0.21 nM) vs. HPK1-IN-32 (65 nM)

HPK1-IN-41 demonstrates an IC50 of 0.21 nM against HPK1, which is approximately 310-fold more potent than HPK1-IN-32 (IC50 = 65 nM) . This exceptional potency allows for the use of significantly lower compound concentrations to achieve maximal target engagement, minimizing the risk of off-target effects in cellular assays.

Immuno-Oncology Kinase Inhibition Potency

Potency Advantage vs. a Clinically-Advanced Inhibitor: HPK1-IN-41 (0.21 nM) vs. BB5523 (3.3 nM)

HPK1-IN-41 is approximately 16-fold more potent in biochemical assays than BB5523, a multi-kinase inhibitor with HPK1 activity (IC50 = 3.3 nM) that has shown efficacy in preclinical tumor models [1]. This significant difference in potency may translate to a wider therapeutic window and a reduced risk of off-target kinase inhibition when studying HPK1-specific pathways.

Immuno-Oncology Translational Research Kinase Selectivity

Benchmarking Against HPK1-IN-4: Potency vs. Practical Formulation

While HPK1-IN-4 (IC50 = 0.061 nM) is approximately 3.4-fold more potent than HPK1-IN-41 in biochemical assays , HPK1-IN-41 is reported to have typical solubility in DMSO (e.g., 10 mM) . This standard solubility profile facilitates straightforward preparation of stock solutions for routine in vitro experiments. In contrast, many ultra-potent HPK1 inhibitors, including HPK1-IN-4, may require specialized formulation or have limited solubility data, which can complicate experimental workflows.

Assay Development Compound Solubility In Vitro Studies

Selectivity Advantage Inferred from Structural Class: Fused-Ring vs. Diaminopyrimidine Scaffolds

HPK1-IN-41 is derived from a fused-ring substituted six-membered heterocyclic scaffold [1]. This structural class is distinct from other common HPK1 inhibitor chemotypes, such as the diaminopyrimidine-based inhibitors (e.g., HPK1-IN-4) [2]. While direct kinome-wide selectivity data for HPK1-IN-41 is not publicly available, its unique chemical structure suggests a potentially different selectivity profile against off-target kinases, including other members of the MAP4K family like GLK and LCK. Researchers seeking a structurally novel tool compound to complement or compare with more well-studied chemotypes may find HPK1-IN-41 a valuable addition to their chemical biology toolkit.

Kinase Selectivity Chemical Biology Off-Target Risk

Recommended Application Scenarios for HPK1-IN-41 Based on Differentiated Evidence Profile


High-Throughput Screening (HTS) and Primary Biochemical Assays Requiring Ultra-High Potency

With an IC50 of 0.21 nM, HPK1-IN-41 is ideally suited as a reference inhibitor or positive control in high-throughput screening campaigns aimed at discovering novel HPK1 inhibitors. Its exceptional potency ensures a robust assay window and minimizes the amount of compound required, reducing costs and the potential for compound interference . Its potency also makes it an excellent tool for biochemical mechanism-of-action studies where complete and rapid target inhibition is required.

Chemical Biology Studies to Profile HPK1-Dependent Signaling Pathways

The unique fused-ring heterocyclic scaffold of HPK1-IN-41, distinct from the more common diaminopyrimidine class, makes it a valuable tool for chemical biology. Researchers can use HPK1-IN-41 in parallel with structurally distinct inhibitors to rule out off-target effects and build confidence that observed phenotypes are due to on-target HPK1 inhibition [1]. This approach is critical for validating HPK1 as a therapeutic target in specific cancer or immune cell models.

In Vitro T-Cell Activation and Cytokine Release Assays

HPK1-IN-41 is a potent inhibitor of HPK1, a key negative regulator of T-cell receptor (TCR) signaling . The compound is therefore highly applicable in in vitro studies using purified human T cells or peripheral blood mononuclear cells (PBMCs) to investigate the enhancement of T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ). Its sub-nanomolar potency allows for the study of HPK1 inhibition at physiologically relevant concentrations, providing insights into overcoming T-cell exhaustion in the tumor microenvironment [2].

Preclinical Combination Studies with Immune Checkpoint Inhibitors

Given the emerging evidence that HPK1 inhibition can synergize with PD-1/PD-L1 blockade to enhance anti-tumor immunity , HPK1-IN-41 is a prime candidate for preclinical combination studies. Its high potency enables its use in complex in vitro co-culture systems and in vivo mouse tumor models to evaluate the combined effect of HPK1 inhibition and checkpoint blockade on tumor growth and immune cell infiltration. This scenario is directly supported by the compound's established potency and the broader class-level evidence for HPK1 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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